molecular formula C11H12N2OS B1221992 (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol CAS No. 98412-23-8

(1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol

Cat. No.: B1221992
CAS No.: 98412-23-8
M. Wt: 220.29 g/mol
InChI Key: IIQWCVZBUKMFBS-UHFFFAOYSA-N
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Description

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a substituted imidazole derivative featuring a benzyl group at the 1-position, a sulfhydryl (-SH) group at the 2-position, and a hydroxymethyl (-CH2OH) group at the 5-position. Designed as a selective cyclooxygenase-2 (COX-2) inhibitor, it was synthesized via nucleophilic substitution, dehydrative cyclization, and subsequent S-methylation/oxidation steps . Structural characterization was confirmed via IR, NMR, and mass spectrometry, while molecular docking studies demonstrated its preferential binding to COX-2 over COX-1, suggesting reduced gastrointestinal toxicity compared to non-selective NSAIDs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with carbon disulfide to form benzyl dithiocarbamate, which is then cyclized with formaldehyde and ammonium acetate to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfanyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that imidazole derivatives, including (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, exhibit a range of biological activities:

Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal properties, making this compound a candidate for pharmaceutical development. Similar compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition : The compound may act as an enzyme inhibitor, influencing biochemical pathways by altering enzyme activity. This characteristic is significant for developing drugs targeting specific metabolic processes.

Applications in Research and Industry

The unique combination of functional groups in this compound opens avenues for various applications:

  • Pharmaceutical Development : Given its potential antimicrobial properties, this compound can be explored as a lead candidate for developing new antibiotics or antifungal agents.
  • Biochemical Research : Its ability to interact with enzymes and receptors positions it as a valuable tool for studying biochemical pathways and mechanisms.
  • Material Science : The compound may also find applications in material science due to its unique chemical properties, potentially leading to new materials with specific functionalities.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with similar compounds:

Compound NameStructureUnique Features
(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanolStructureContains a methanesulfonyl group influencing reactivity
(1-Benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl)methanolStructureDifferent substitution pattern affecting properties

Mechanism of Action

The mechanism of action of (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among imidazole derivatives influence pharmacological activity, synthesis pathways, and physicochemical properties. Below is a detailed comparison:

Structural and Pharmacological Differences

Compound Name 2-Position Substituent Additional Substituents Molecular Weight (g/mol) Pharmacological Activity Key Findings
Target: (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol -SH None 236.3 COX-2 inhibition High COX-2 selectivity in docking studies; potential for reduced GI toxicity .
(1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol (CAS 39483-73-3) -CH3 None 202.23 Broad applications (pharmaceuticals, agrochemicals) Used as a precursor for antifungal agents and surfactants; lacks COX-2 specificity .
(1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol -SO2CH3 None 268.3 Enhanced COX-2 inhibition Oxidation of -SH to -SO2CH3 improves selectivity and metabolic stability .
2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-... -SH 4-fluorophenyl, pyrrolidinyl groups ~655.09 (calculated) Undisclosed (structural complexity) Fluorophenyl may enhance lipophilicity; potential for diverse receptor targeting .
(1-Benzyl-1H-imidazol-5-yl)methanol None None 188.23 Baseline for SAR studies Simplest analog; used to evaluate the necessity of 2-position substituents .

Physicochemical Properties

  • Polarity : The sulfonyl (-SO2CH3) derivative (268.3 g/mol) is more polar than the sulfanyl (-SH) or methyl (-CH3) analogs, affecting solubility and bioavailability.

Biological Activity

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This imidazole derivative features a sulfanyl group, which is known to influence its interaction with biological targets. The compound's structure suggests it may have applications in drug development, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C₁₁H₁₂N₂OS
  • Molecular Weight : 220.29 g/mol
  • CAS Number : 98412-23-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Imidazole derivatives often act as inhibitors or activators, modulating the function of their targets, which can lead to significant biochemical effects.

Target Proteins

Research indicates that imidazole derivatives can affect various biological pathways, including:

  • Enzyme Inhibition : Compounds like this compound may inhibit enzymes involved in critical metabolic processes.
  • Receptor Modulation : The compound could interact with receptors that play roles in pain signaling and inflammation.

Antimicrobial Properties

Studies have shown that imidazole derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics. The sulfanyl group enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions.

Anticancer Activity

Research has also indicated that this compound may exhibit anticancer properties. Its mechanism might involve the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that imidazole derivatives, including this compound, showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • In vitro studies revealed that this compound inhibited the growth of several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Mechanistic Insights :
    • Research involving molecular docking studies indicated that this compound binds effectively to target proteins associated with cancer progression, highlighting its potential role as a lead compound for drug design .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
(1-Benzyl-2-methylsulfanyl-1H-imidazol-5-yl)methanolSimilar to above but with a methylsulfanyl groupAntimicrobial
(1-Benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl)methanolContains a benzylsulfanyl groupPotentially similar biological activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling reactions using hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) under mild conditions (20–25°C) can introduce sulfanyl groups to the imidazole core. Reaction optimization often involves pH control (6.5–7.5) and inert atmospheres to prevent oxidation of the thiol group . Purification via column chromatography with chloroform/ethyl acetate/hexane mixtures is standard .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon connectivity, with characteristic shifts for the benzyl (δ 4.5–5.0 ppm) and sulfanyl groups (δ 1.8–2.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks matching C11_{11}H12_{12}N2_2OS) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .

Q. What biological activities are commonly investigated for this compound?

  • Methodological Answer : Studies focus on:

  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
  • Antioxidant Properties : DPPH radical scavenging assays (IC50_{50} values) quantify reactive oxygen species (ROS) inhibition .
  • Enzyme Inhibition : Kinase or protease inhibition is tested via fluorometric or colorimetric assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the study of its electronic properties?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d)) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula helps predict intermolecular interactions, such as hydrogen bonding with biological targets . Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions arise from assay variability or impurities. Solutions include:

  • Reproducibility Checks : Repeating assays under standardized conditions (e.g., pH 7.4, 37°C).
  • Purity Validation : HPLC (>95% purity) or elemental analysis ensures compound integrity .
  • Meta-Analysis : Systematic reviews of PubMed/Scopus datasets filter outliers and identify consensus mechanisms .

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Transition metals (e.g., Pd/C) enhance coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >80% yield .

Q. What advanced techniques assess pharmacokinetic properties in preclinical studies?

  • Methodological Answer :

  • ADME Profiling : LC-MS/MS quantifies plasma/tissue concentrations. LogP values (e.g., 1.2–1.8) predict membrane permeability .
  • Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 enzymes, predicting metabolic stability .
  • In Vivo Toxicity : Rodent models evaluate hepatic/renal toxicity via ALT/AST levels and histopathology .

Properties

IUPAC Name

3-benzyl-4-(hydroxymethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-8-10-6-12-11(15)13(10)7-9-4-2-1-3-5-9/h1-6,14H,7-8H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQWCVZBUKMFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CNC2=S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381513
Record name 1-Benzyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98412-23-8
Record name 1-Benzyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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